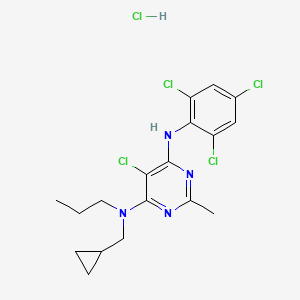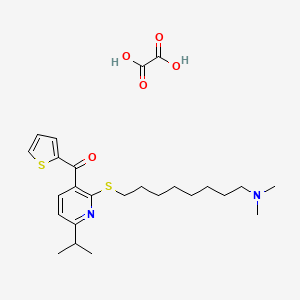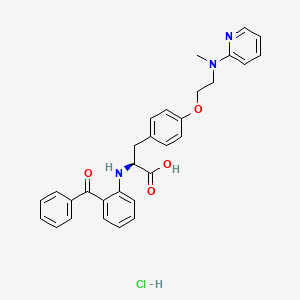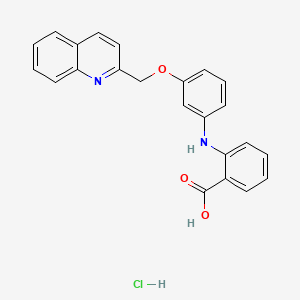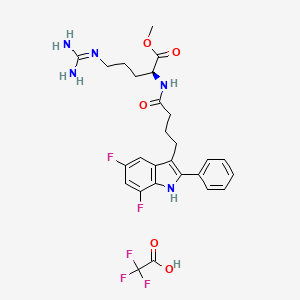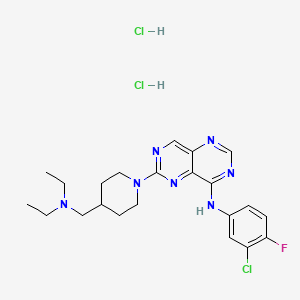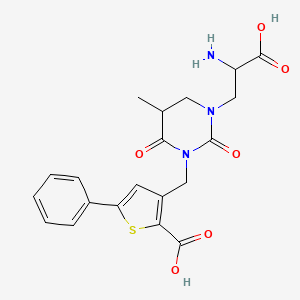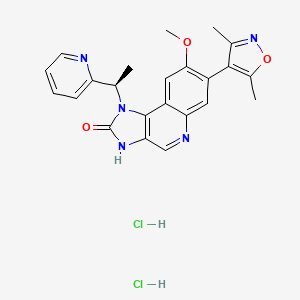
I-BET 151 dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
I-BET 151 dihydrochloride is a BET bromodomain inhibitor . It inhibits BRD4, BRD2, and BRD3 with pIC50 of 6.1, 6.3, and 6.6, respectively . It blocks the recruitment of BET to chromatin and induces apoptosis and G0/G1 cell cycle arrest in MLL-fusion leukemic cell lines in vitro .
Molecular Structure Analysis
The molecular formula of I-BET 151 dihydrochloride is C23H22ClN5O3 . The exact mass is 487.1177950 g/mol and the monoisotopic mass is also 487.1177950 g/mol .
Chemical Reactions Analysis
I-BET 151 dihydrochloride is known to block the recruitment of BET to chromatin . It induces apoptosis and G0/G1 cell cycle arrest in MLL-fusion leukemic cell lines in vitro .
Physical And Chemical Properties Analysis
The molecular weight of I-BET 151 dihydrochloride is 488.37 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 4 . The topological polar surface area is 93.4 Ų .
Applications De Recherche Scientifique
I-BET 151 Dihydrochlorure : Applications en recherche scientifique
Traitement de la leucémie : this compound s'est avéré prometteur dans le traitement de la leucémie, en particulier pour les leucémies présentant des gènes de fusion MLL. Il améliore les taux de survie dans les modèles murins de leucémie à fusion MLL et induit l'apoptose et l'arrêt du cycle cellulaire dans les lignées cellulaires leucémiques .
Recherche sur les cellules souches : Ce composé améliore la différenciation des cellules souches pluripotentes induites humaines (iPSC) en mégacaryocytes, qui sont des cellules impliquées dans la production de plaquettes . Il aide également à la reprogrammation des fibroblastes en hiPSC à faibles concentrations .
Recherche sur le cancer : Dans la recherche sur le cancer, this compound est utilisé comme inhibiteur du domaine bromodomaine BET, bloquant le recrutement de BET à la chromatine. Cette action est cruciale car elle affecte l'expression des gènes qui est essentielle à la survie des cellules cancéreuses .
Études d'expression génique : Le composé réduit l'expression de BCL2 dans certaines lignées cellulaires. BCL2 est un gène important qui peut empêcher l'apoptose, et sa régulation négative est une étape importante dans le traitement du cancer .
Analyse du cycle cellulaire : this compound induit un arrêt du cycle cellulaire en G0/G1 dans diverses lignées cellulaires leucémiques à fusion MLL, ce qui est une étape essentielle pour comprendre et contrôler la prolifération des cellules cancéreuses
Mécanisme D'action
Target of Action
I-BET 151 dihydrochloride is an inhibitor of the bromodomain and extra-terminal domain (BET) proteins . It selectively inhibits BET family members, including BRD2, BRD3, BRD4, and BRDT . These proteins function as epigenetic readers that primarily recognize acetylated lysine residues in chromatin proteins .
Mode of Action
I-BET 151 dihydrochloride acts by blocking the recruitment of BET to chromatin . This inhibition disrupts the normal function of BET proteins, leading to changes in gene transcription, DNA replication, damage, and repair .
Biochemical Pathways
The anticancer activity of I-BET 151 dihydrochloride is related to its effects on several signal transduction pathways, including NF-κB, Notch, and Hedgehog . It also influences the tumor microenvironment (TME) and telomere elongation . The changes in the expression and distribution of BET family members in different cancer cells and even stem cells often promote the occurrence and development of cancer .
Pharmacokinetics
It is soluble to 100 mm in dmso, ethanol, and water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
I-BET 151 dihydrochloride induces apoptosis and G0/G1 cell cycle arrest in MLL-fusion leukemic cell lines in vitro . It reduces BCL2 expression in NOMO1 cells . It also improves survival in two rodent models of MLL-fusion leukemia in vivo . Furthermore, it enhances the differentiation of human induced pluripotent stem cells (iPSCs) into megakaryocytes .
Orientations Futures
Future studies should focus on the basic mechanisms of potential cardiovascular toxicities induced by BET inhibitors like I-BET 151 dihydrochloride and strategies to minimize these unexpected complications . The bromodomain inhibitor I-BET-151 suppresses immune responses during fungal–immune interaction , suggesting potential applications in modulating immune responses.
Analyse Biochimique
Biochemical Properties
I-BET 151 dihydrochloride functions by blocking the recruitment of BET to chromatin . It interacts with various enzymes and proteins, including those involved in cell cycle regulation and apoptosis . The nature of these interactions primarily involves the inhibition of BET bromodomains, which are protein domains that recognize acetylated lysine residues on histone tails .
Cellular Effects
I-BET 151 dihydrochloride has been shown to induce apoptosis and G0/G1 cell cycle arrest in MLL-fusion leukemic cell lines in vitro . It also reduces the expression of BCL2 in NOMO1 cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of I-BET 151 dihydrochloride involves its binding interactions with biomolecules, specifically the bromodomains of BET proteins . This binding inhibits the recruitment of BET proteins to chromatin, thereby affecting gene expression . The compound’s effects at the molecular level also include enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, I-BET 151 dihydrochloride has been observed to cause ultrastructural alterations and progressive destruction of cardiomyocyte mitochondria over time . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of I-BET 151 dihydrochloride have been studied in animal models, with results showing that the compound’s effects vary with different dosages
Metabolic Pathways
Given its role as a BET bromodomain inhibitor, it is likely that it interacts with enzymes or cofactors involved in chromatin remodeling and gene expression .
Transport and Distribution
Details on how I-BET 151 dihydrochloride is transported and distributed within cells and tissues are currently limited. Given its mechanism of action, it is likely that it interacts with transporters or binding proteins involved in chromatin remodeling .
Subcellular Localization
Given its role as a BET bromodomain inhibitor, it is likely that it localizes to the nucleus where it interacts with chromatin .
Propriétés
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3.2ClH/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17;;/h5-11,13H,1-4H3,(H,26,29);2*1H/t13-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLKDZBLUNJNJS-FFXKMJQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)
